molecular formula C10H13IN2O2 B6270948 ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate CAS No. 2763776-31-2

ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B6270948
CAS No.: 2763776-31-2
M. Wt: 320.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, also known as Imidazolium iodide, is an organic compound consisting of an imidazolium ring with a carboxylate group and an iodine atom attached. It is a colorless, hygroscopic solid with a melting point of 97-98 °C and a boiling point of 318-320 °C. Imidazolium iodide has been studied extensively in recent years due to its potential applications in organic synthesis, catalysis, and drug discovery.

Scientific Research Applications

Ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate iodide has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. In organic synthesis, imidazolium iodide has been used as a reagent for the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazolines. In catalysis, imidazolium iodide has been used as a Lewis acid catalyst for the formation of carbon-heteroatom bonds. In drug discovery, imidazolium iodide has been used as a starting material for the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of imidazolium iodide is not yet fully understood. However, it is believed that the iodine atom present in the molecule is responsible for its catalytic activity. The iodine atom is thought to act as a Lewis acid, which can activate the reactants and facilitate the formation of carbon-heteroatom bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of imidazolium iodide have not been extensively studied. However, it is known that the compound has antimicrobial activity and can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of imidazolium iodide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and its Lewis acid catalytic activity makes it useful for the synthesis of a wide range of heterocyclic compounds. However, it is important to note that the compound is hygroscopic and can be easily contaminated by moisture. Additionally, the reaction conditions must be carefully controlled in order to obtain the desired product.

Future Directions

There are numerous potential future directions for the use of imidazolium iodide. One potential application is the synthesis of novel pharmaceutical compounds. Additionally, the compound could be used as a catalyst for the synthesis of polymers and other materials. Another potential application is the use of imidazolium iodide in the development of new catalysts for organic synthesis. Finally, further studies are needed to understand the biochemical and physiological effects of imidazolium iodide and to explore its potential use in drug discovery.

Synthesis Methods

Ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate iodide can be synthesized from the reaction of 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid and an alkyl iodide in the presence of a base, such as triethylamine. The reaction proceeds in a two-step process, first forming a salt of the acid and the alkyl iodide, followed by the elimination of the alkyl iodide to form the desired product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dichloropyridine", "ethyl 2-aminoacetate", "iodine", "potassium carbonate", "acetic acid", "ethyl chloroformate" ], "Reaction": [ "Step 1: 2,3-dichloropyridine is reacted with ethyl 2-aminoacetate in the presence of potassium carbonate and acetic acid to form ethyl 2-(2,3-dichloropyridin-4-yl)acetate.", "Step 2: Ethyl 2-(2,3-dichloropyridin-4-yl)acetate is then reacted with iodine in the presence of potassium carbonate and acetic acid to form ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.", "Step 3: Finally, ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is treated with ethyl chloroformate to form the desired product, ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate." ] }

2763776-31-2

Molecular Formula

C10H13IN2O2

Molecular Weight

320.1

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.